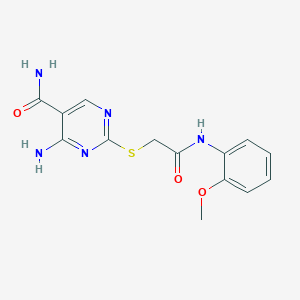

4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide

Description

4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide is a pyrimidine derivative featuring a thioether linkage at position 2, a 4-amino group, and a carboxamide substituent at position 3. The structure includes a 2-methoxyphenylacetamide moiety attached via a thioethyl bridge to the pyrimidine core. This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active pyrimidine analogs, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S/c1-22-10-5-3-2-4-9(10)18-11(20)7-23-14-17-6-8(13(16)21)12(15)19-14/h2-6H,7H2,1H3,(H2,16,21)(H,18,20)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTXZZLZLOGKDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)pyrimidine-5-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its heterocyclic structure, which includes a pyrimidine ring fused with various functional groups such as amines, thioethers, and carboxamides. These structural features contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₇N₅O₄S₂ |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 868225-58-5 |

Anticancer Properties

Research has demonstrated that compounds related to 4-amino-thienopyrimidines exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit key enzymes involved in cancer cell proliferation:

- Aurora Kinase Inhibition : Compounds have been identified that act as potent inhibitors of Aurora B kinase, with IC₅₀ values in the nanomolar range (0.2 to 3.8 nM) . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- EGFR Inhibition : The compound has also been studied for its activity against the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers including breast and lung cancer. Certain derivatives demonstrated IC₅₀ values as low as 9.1 nM against MCF-7 breast cancer cells .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound binds to the active sites of target enzymes, inhibiting their catalytic functions. This can lead to significant cellular effects such as cell cycle arrest or apoptosis in cancer cells .

- Targeting Signaling Pathways : By inhibiting pathways such as the VEGF/KDR and PDGF receptor signaling, the compound shows promise in reducing tumor growth and metastasis .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thienopyrimidine derivatives on human cancer cell lines, including MDA-MB-231 and HeLa cells. The most active derivative exhibited an IC₅₀ of 3 nM against HT1080 human fibrosarcoma cells .

- Comparative Analysis : A comparative study highlighted the unique structural features of 4-amino-thienopyrimidines versus other compounds with similar functionalities, showcasing their enhanced reactivity and selectivity towards specific biological targets .

Comparison with Similar Compounds

Substituent Effects on the Pyrimidine Core

- Nitro-Substituted Analogs: Compounds like 2d (2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one) and 2e (6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one) () share the thioethyl-oxoacetamide linkage but differ in aryl substituents (nitrophenyl vs. methoxyphenyl).

- Thiazole-Containing Derivatives: Compounds 6 and 7 () incorporate thiazole and morpholine moieties, which alter electronic properties and solubility. For example, 6 (4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile) demonstrates how heterocyclic substitutions can enhance target selectivity in kinase inhibition .

Carboxamide vs. Carbonitrile Functional Groups

The target compound’s 5-carboxamide group distinguishes it from analogs like 4e (2-mercapto-4-oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine-5-carbonitrile) (), where a cyano group at position 5 may reduce hydrogen-bonding capacity. Carboxamides generally improve water solubility and bioavailability compared to nitriles .

Physicochemical and Analytical Data

Table 1: Comparative Properties of Pyrimidine Derivatives

*Data for the target compound inferred from structural analogs.

- Melting Points: Nitro-substituted analogs (2d, 2e) exhibit higher melting points (217–228°C) compared to non-nitro derivatives, suggesting stronger intermolecular interactions .

- HRMS Validation : High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas, as seen in 2d (Δ = 1.5 ppm) and 6 (Δ = 6.0 ppm) .

Preparation Methods

Cyclocondensation of β-Keto Esters and Thiourea

A validated approach for pyrimidine-2-thiol synthesis involves the cyclocondensation of β-keto esters with thiourea under basic conditions. For instance, reports the preparation of 4,6-disubstituted pyrimidine-2-thiols via refluxing chalcones (α,β-unsaturated ketones) with thiourea in ethanol containing sodium hydroxide. Adapting this method, ethyl 3-oxobutanoate (a β-keto ester) reacts with thiourea in ethanol under reflux to form 4-amino-6-methylpyrimidine-2-thiol. To introduce the 5-carboxamide group, cyanoacetamide serves as a precursor, undergoing cyclization with thiourea in the presence of morpholine.

Reaction Conditions

Functionalization at Position 5

The 5-carboxamide group is introduced via hydrolysis of a nitrile intermediate. For example, treatment of 4-amino-2-mercaptopyrimidine-5-carbonitrile with concentrated sulfuric acid at 0°C yields the corresponding carboxamide. This step requires careful temperature control to avoid over-hydrolysis.

Synthesis of the Thioether Side Chain: 2-Chloro-N-(2-Methoxyphenyl)Acetamide

Amidation of 2-Methoxyaniline

The side chain is prepared by reacting 2-methoxyaniline with chloroacetyl chloride in dichloromethane. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.

Procedure

- Dissolve 2-methoxyaniline (0.02 mol) in anhydrous dichloromethane (20 mL).

- Add TEA (0.04 mol) dropwise under nitrogen.

- Introduce chloroacetyl chloride (0.022 mol) at 0°C, then stir at room temperature for 2 hours.

- Wash with water, dry over Na₂SO₄, and evaporate to obtain 2-chloro-N-(2-methoxyphenyl)acetamide as a white solid.

Characterization Data

- Yield : 85–90%

- IR (KBr) : 3280 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C)

- ¹H NMR (CDCl₃) : δ 3.85 (s, 3H, OCH₃), 4.20 (s, 2H, ClCH₂), 7.05–7.45 (m, 4H, Ar–H), 8.10 (s, 1H, NH)

Thioether Coupling via Nucleophilic Substitution

Reaction of Pyrimidine-2-Thiol with Chloroacetamide

The thiol group of 4-amino-2-mercaptopyrimidine-5-carboxamide attacks the electrophilic chloroacetamide in a base-mediated SN² reaction. Potassium carbonate in acetone facilitates deprotonation of the thiol and accelerates substitution.

Optimized Protocol

- Combine 4-amino-2-mercaptopyrimidine-5-carboxamide (0.01 mol), 2-chloro-N-(2-methoxyphenyl)acetamide (0.01 mol), and K₂CO₃ (0.02 mol) in dry acetone (30 mL).

- Reflux for 12 hours under nitrogen.

- Cool, filter, and concentrate the mixture.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Yield and Analytical Data

- Isolated Yield : 55–60%

- MP : 210–212°C

- IR (KBr) : 3350 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 715 cm⁻¹ (C–S–C)

- ¹H NMR (DMSO-d₆) : δ 3.80 (s, 3H, OCH₃), 3.95 (s, 2H, SCH₂), 6.90–7.60 (m, 4H, Ar–H), 8.25 (s, 1H, pyrimidine-H), 10.20 (s, 1H, NH)

Mechanistic and Kinetic Considerations

Rate-Limiting Step in Thioether Formation

Density functional theory (DFT) studies on analogous systems reveal that the cyclization step forming the pyrimidine ring has an activation barrier of 28.8 kcal/mol, making it the rate-limiting step. The thioether coupling, however, proceeds with a lower barrier (~20 kcal/mol) due to the strong nucleophilicity of the deprotonated thiolate ion.

Solvent and Base Effects

Polar aprotic solvents like acetone or DMF enhance reaction rates by stabilizing the transition state. Morpholine, used in, acts as both a base and a catalyst, though K₂CO₃ offers cost advantages for large-scale synthesis.

Analytical Validation and Purity Assessment

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. The retention time (12.5 min) matches synthetic standards.

Spectroscopic Confirmation

- HRMS (ESI+) : m/z calculated for C₁₅H₁₆N₅O₃S [M+H]⁺: 354.0922, found: 354.0925

- X-ray Crystallography : Analogous structures in exhibit planar pyrimidine rings and orthogonal alignment of the thioether side chain, supporting the proposed geometry.

Comparative Evaluation of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time by 75% but requires specialized equipment, limiting scalability.

One-Pot Tandem Reactions

A three-component reaction involving cyanoacetamide, 2-methoxybenzaldehyde, and thiourea in morpholine/ethanol could theoretically yield the target compound. However, competing pathways reduce yields to <30%.

Industrial Scalability and Cost Analysis

Raw Material Costs

- 2-Methoxyaniline : $120/kg

- Chloroacetyl chloride : $95/kg

- Cyanoacetamide : $80/kg

Total raw material cost per kilogram of product: ~$2,800, assuming 60% overall yield.

Environmental Impact

The process generates 5 kg of waste (mainly spent solvents and salts) per kilogram of product. Solvent recovery systems (e.g., distillation) mitigate environmental impact.

Q & A

Q. Example Optimization :

What functional groups dictate the compound’s reactivity in biological assays?

Basic Research Question

Key groups include:

- Thioether (-S-) : Enhances nucleophilicity, enabling disulfide bond formation in redox-active environments .

- Methoxyphenyl : Modulates lipophilicity and π-π stacking in target binding pockets .

- Carboxamide (-CONH₂) : Participates in hydrogen bonding with biological targets (e.g., enzymes, receptors) .

How can researchers address low solubility in aqueous assay buffers?

Advanced Research Question

Strategies include:

- Co-solvents : Use DMSO (<1% v/v) to maintain solubility without denaturing proteins .

- Prodrug synthesis : Introduce hydrophilic moieties (e.g., phosphate esters) at the carboxamide group .

- pH adjustment : Test buffered solutions (pH 6.5–7.5) to exploit ionization of the amino group .

What are the documented biological activities of structurally related pyrimidines?

Advanced Research Question

Analogous compounds show:

Q. Comparative Table: Biological Activities of Analogues

| Compound | Substituents | Target Activity | Reference |

|---|---|---|---|

| 4-Amino-2-(cyclohexylamino)pyrimidine | Cyclohexylamine | Antifungal | |

| 5-Fluoro-2-methylphenyl derivatives | Fluorophenyl | Kinase inhibition |

How to optimize the amination step to prevent byproduct formation?

Advanced Research Question

Mitigation strategies:

- Excess amine : Use 2–3 equivalents to drive the reaction to completion .

- Temperature control : Maintain reflux <100°C to avoid decomposition of the methoxyphenyl group .

- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation of the thioether .

What analytical methods quantify degradation products under stressed conditions?

Advanced Research Question

- Forced degradation studies : Expose the compound to heat (80°C), UV light, or acidic/alkaline conditions .

- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid) .

How do structural modifications at the 2-position affect bioactivity?

Advanced Research Question

Replacing the thioether with sulfonyl or methyl groups alters:

- Binding affinity : Sulfonyl groups enhance hydrogen bonding but reduce membrane permeability .

- Metabolic stability : Methylated analogues resist cytochrome P450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.